molecular formula C24H24F3NO4 B7745259 3-(4-ETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(4-ETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7745259
M. Wt: 447.4 g/mol
InChI Key: PXAKFKCEIAOBHO-UHFFFAOYSA-N
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Description

3-(4-Ethylphenoxy)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenoxy)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the chromenone core.

    Final Functionalization: The hydroxy and ethylphenoxy groups are typically introduced through selective hydroxylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydrochromenone derivative.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

3-(4-Ethylphenoxy)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or stability.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenoxy)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine moiety may facilitate its interaction with biological membranes. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenoxy)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-Ethylphenoxy)-7-hydroxy-8-[(morpholin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

3-(4-Ethylphenoxy)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine moiety contributes to its potential biological activity.

Properties

IUPAC Name

3-(4-ethylphenoxy)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO4/c1-2-15-6-8-16(9-7-15)31-22-20(30)17-10-11-19(29)18(14-28-12-4-3-5-13-28)21(17)32-23(22)24(25,26)27/h6-11,29H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAKFKCEIAOBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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